Methyl 2-phenylcyclopropanecarboxylate
Overview
Description
Methyl 2-phenylcyclopropanecarboxylate is an organic compound with the molecular formula C₁₁H₁₂O₂. It is a methyl ester derivative of 2-phenylcyclopropanecarboxylic acid. This compound is known for its unique cyclopropane ring structure, which imparts significant strain and reactivity to the molecule. It is used in various chemical syntheses and has applications in pharmaceuticals and organic chemistry research .
Preparation Methods
Synthetic Routes and Reaction Conditions: Methyl 2-phenylcyclopropanecarboxylate can be synthesized through several methods. One common approach involves the cyclopropanation of styrene derivatives using diazo compounds in the presence of a transition metal catalyst, such as copper or rhodium. The reaction typically proceeds under mild conditions and yields the desired cyclopropane product .
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve continuous flow processes to enhance efficiency and yield. The use of asymmetric cyclopropanation reactions with chiral catalysts can also be employed to produce enantiomerically pure compounds .
Chemical Reactions Analysis
Types of Reactions: Methyl 2-phenylcyclopropanecarboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the ester group, leading to the formation of different derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or alcohols can be used under basic or acidic conditions.
Major Products:
Oxidation: 2-phenylcyclopropanecarboxylic acid.
Reduction: 2-phenylcyclopropanol.
Substitution: Various esters or amides depending on the nucleophile used.
Scientific Research Applications
Methyl 2-phenylcyclopropanecarboxylate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with biological molecules.
Medicine: Research is ongoing to explore its potential as a precursor for pharmaceutical compounds.
Industry: It is used in the production of fine chemicals and as a reagent in organic synthesis.
Mechanism of Action
The mechanism of action of methyl 2-phenylcyclopropanecarboxylate involves its reactivity due to the strained cyclopropane ring. The ring strain makes it susceptible to ring-opening reactions, which can lead to the formation of various products. The ester group can also participate in nucleophilic substitution reactions, further expanding its reactivity profile .
Comparison with Similar Compounds
- Methyl trans-2-phenyl-1-cyclopropanecarboxylate
- Ethyl 2-phenylcyclopropanecarboxylate
- 2-phenylcyclopropanecarboxylic acid
Comparison: Methyl 2-phenylcyclopropanecarboxylate is unique due to its methyl ester group, which imparts different reactivity compared to its ethyl ester or acid counterparts. The methyl ester is more volatile and may have different solubility properties, making it suitable for specific applications in organic synthesis .
Properties
IUPAC Name |
methyl 2-phenylcyclopropane-1-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12O2/c1-13-11(12)10-7-9(10)8-5-3-2-4-6-8/h2-6,9-10H,7H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BQRFZWGTJXCXSR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1CC1C2=CC=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60335325 | |
Record name | Methyl 2-phenylcyclopropanecarboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60335325 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
176.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
20030-70-0 | |
Record name | Methyl 2-phenylcyclopropanecarboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60335325 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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